molecular formula C26H17FN2O4 B14987339 N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide

N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B14987339
M. Wt: 440.4 g/mol
InChI Key: DQOXHGBDRMSBQV-UHFFFAOYSA-N
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Description

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzofuran, oxazole, and carboxamide. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Properties

Molecular Formula

C26H17FN2O4

Molecular Weight

440.4 g/mol

IUPAC Name

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H17FN2O4/c1-15-11-12-17(13-19(15)27)24(30)25-23(18-9-5-6-10-21(18)32-25)28-26(31)20-14-22(33-29-20)16-7-3-2-4-8-16/h2-14H,1H3,(H,28,31)

InChI Key

DQOXHGBDRMSBQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NOC(=C4)C5=CC=CC=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Friedel-Crafts Acylation: The initial step involves the acylation of a benzofuran derivative with 3-fluoro-4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Formation of Oxazole Ring: The intermediate product is then subjected to cyclization with an appropriate reagent to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst or nucleophiles (e.g., NaOH) in aqueous or organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran structures, such as 2-(3-fluoro-4-methylbenzoyl)benzofuran.

    Oxazole Derivatives: Compounds containing the oxazole ring, such as 5-phenyl-1,2-oxazole-3-carboxamide.

    Carboxamide Derivatives: Compounds with carboxamide groups, such as N-(3-fluoro-4-methylbenzoyl)carboxamide.

Uniqueness

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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